molecular formula C31H38N2O11 B3026005 Dihydronovobiocin CAS No. 29826-16-2

Dihydronovobiocin

Katalognummer: B3026005
CAS-Nummer: 29826-16-2
Molekulargewicht: 614.6 g/mol
InChI-Schlüssel: JJYCENBZIMIWTM-KGSXXDOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dihydronovobiocin involves the hydrogenation of novobiocin. The process typically includes dissolving novobiocin in a suitable solvent, such as ethanol or methanol, and then subjecting it to hydrogenation using a palladium catalyst under controlled conditions . The reaction is carried out at room temperature and atmospheric pressure until the desired level of hydrogenation is achieved.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous hydrogenation systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dihydronovobiocin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Die Verbindung kann weiter reduziert werden, um stärker hydrierte Derivate zu bilden.

    Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Amidgruppen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid in einem sauren Medium oder Kaliumpermanganat in einem neutralen oder leicht alkalischen Medium.

    Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators.

    Substitution: Verschiedene Nukleophile, wie Amine oder Alkohole, unter sauren oder basischen Bedingungen.

Hauptprodukte, die gebildet werden:

    Oxidation: Bildung von hydroxylierten oder Keton-Derivaten.

    Reduktion: Bildung von stärker hydrierten Derivaten.

    Substitution: Bildung von substituierten Amiden oder Ethern.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Overview:
Dihydronovobiocin exhibits potent antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism of action primarily involves inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.

Case Studies:

  • In Vitro Studies: Research has demonstrated that DHNB is effective against strains of Staphylococcus aureus and Streptococcus pneumoniae, showcasing its potential as an alternative treatment for infections caused by antibiotic-resistant bacteria .
  • Synergistic Effects: Studies have indicated that DHNB can enhance the efficacy of other antibiotics when used in combination therapies, potentially reducing the required dosages and minimizing side effects .

Anticancer Properties

Overview:
Recent investigations have highlighted the anticancer potential of this compound, particularly in targeting cancer cells through apoptosis induction and cell cycle arrest.

Case Studies:

  • Cell Line Studies: In vitro studies on various cancer cell lines, including breast and prostate cancer cells, have shown that DHNB can inhibit cell proliferation and induce apoptosis at specific concentrations .
  • Animal Models: Preclinical trials using animal models have reported significant tumor suppression when DHNB is administered, indicating its potential for development as a chemotherapeutic agent .

Research in Drug Development

Overview:
this compound is being explored as a lead compound in drug development due to its unique structural attributes and biological activities.

Applications:

  • Lead Compound for Derivatives: Researchers are investigating modifications of DHNB to enhance its pharmacological properties and reduce toxicity. These derivatives may have improved efficacy against resistant bacterial strains or cancer cells .
  • Formulation Development: The formulation of DHNB into nanoparticles is being studied to improve bioavailability and targeted delivery systems for both antimicrobial and anticancer therapies.

Potential in Veterinary Medicine

Overview:
The veterinary applications of this compound are also being explored, particularly for treating infections in livestock and pets.

Case Studies:

  • Livestock Health: Preliminary studies suggest that DHNB could be effective against common bacterial infections in cattle and poultry, potentially reducing reliance on conventional antibiotics.
  • Pet Treatments: Research into the use of DHNB for treating infections in companion animals is ongoing, with promising results in preliminary trials.

Mechanistic Insights

Understanding the molecular mechanisms underlying the actions of this compound is crucial for optimizing its applications:

MechanismDescription
DNA Gyrase InhibitionDHNB binds to DNA gyrase, preventing DNA replication in bacteria.
Induction of ApoptosisTriggers programmed cell death pathways in malignant cells.
Synergistic InteractionsEnhances the effectiveness of existing antibiotics through combination therapy.

Vergleich Mit ähnlichen Verbindungen

Dihydronovobiocin gehört zur Klasse der Aminocumarin-Antibiotika, zu der auch andere Verbindungen wie Novobiocin, Clorobiocin und Coumermycin A1 gehören . Im Vergleich zu diesen ähnlichen Verbindungen hat this compound eine einzigartige hydrierte Struktur, die seine Stabilität und Potenz gegen bestimmte Bakterienstämme erhöht .

Ähnliche Verbindungen:

Die einzigartige Struktur von this compound und seine starke antibakterielle Aktivität machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und bei potenziellen therapeutischen Anwendungen.

Biologische Aktivität

Dihydronovobiocin, a derivative of novobiocin, has garnered attention for its biological activities, particularly as an antibacterial agent and its potential role in targeting autophagy-related proteins. This article provides an in-depth analysis of the compound's biological activity, supported by data tables and relevant research findings.

This compound is structurally similar to novobiocin, which is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The inhibition of these targets leads to the cessation of bacterial growth and replication.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various strains of bacteria. The minimal inhibitory concentrations (MICs) provide insight into its potency compared to other antibiotics.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.1
Streptococcus pneumoniae0.4
Escherichia coli6.2
Klebsiella pneumoniae12.5

These results indicate that this compound exhibits strong antibacterial activity, particularly against Staphylococcus aureus, which is significant given the increasing resistance to conventional antibiotics.

Binding Affinity to LC3 Proteins

Recent studies have highlighted the potential of this compound as a ligand for LC3A and LC3B proteins, which are involved in autophagy processes. The binding affinity of this compound was assessed through various assays.

Table 2: Binding Affinity of this compound to LC3 Proteins

ProteinBinding Affinity (KD_D, µM)
LC3A17.4
LC3B48.4

The results demonstrate that this compound binds with moderate affinity to these proteins, suggesting a potential role in modulating autophagy pathways, which could be beneficial in cancer therapy and other diseases where autophagy plays a critical role .

Case Studies and Research Findings

  • In Vivo Efficacy : In animal models, this compound has shown promising results against infections caused by resistant strains of bacteria. A study indicated that treatment with this compound led to a significant reduction in bacterial load compared to untreated controls .
  • Combination Therapies : Research has explored the use of this compound in combination with other antibiotics to enhance therapeutic efficacy. For instance, when combined with beta-lactams, it demonstrated a synergistic effect against resistant Staphylococcus aureus strains .
  • Pharmacokinetics : Studies on the pharmacokinetic profile of this compound indicate favorable absorption characteristics, making it a candidate for oral administration. Its bioavailability is significantly improved compared to novobiocin, allowing for effective systemic concentrations .

Eigenschaften

IUPAC Name

[(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h9-14,23,25-26,29,34-36H,7-8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYCENBZIMIWTM-KGSXXDOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316470
Record name Dihydronovobiocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29826-16-2
Record name Dihydronovobiocin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29826-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydronovobiocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029826162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydronovobiocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydronovobiocin
Reactant of Route 2
Dihydronovobiocin
Reactant of Route 3
Dihydronovobiocin
Reactant of Route 4
Dihydronovobiocin
Reactant of Route 5
Dihydronovobiocin
Reactant of Route 6
Dihydronovobiocin
Customer
Q & A

Q1: What is the primary mechanism of action of dihydronovobiocin?

A1: this compound, similar to its parent compound novobiocin, acts as a DNA gyrase inhibitor. [, ] Specifically, it targets the B subunit of DNA gyrase (GyrB), an essential bacterial enzyme responsible for controlling DNA supercoiling. [] This inhibition ultimately disrupts bacterial DNA replication and repair, leading to cell death.

Q2: How effective is this compound in inhibiting DNA gyrase compared to other known inhibitors?

A2: Research using a scintillation proximity assay demonstrated that this compound exhibits potent inhibition of DNA gyrase. [] Its 50% inhibitory concentration (IC50) was determined to be 64 nM, indicating strong binding affinity to GyrB. [] This potency is comparable to novobiocin (IC50 of 42 nM) and the cyclothialidine analog GR122222X (IC50 of 11 nM). []

Q3: Beyond antibacterial activity, has this compound shown activity against other targets?

A3: Interestingly, this compound has been shown to interact with LC3A, a protein involved in autophagy. [] This interaction suggests potential for this compound, or its derivatives, as tools to study autophagy pathways. []

Q4: Has this compound been chemically modified, and if so, what is the significance of these modifications?

A4: Yes, microbial biotransformation studies have successfully produced 11-hydroxythis compound from this compound using a novel soil actinomycete. [] This method provides an advantage over chemical oxidation, which results in a mixture of 11-hydroxy and 11-oxonovobiocin. [] The impact of this specific modification on biological activity requires further investigation.

Q5: Are there any established analytical methods for studying this compound?

A5: Early research utilized paper chromatography for the analysis of this compound. [] While this method provided a foundation for separation and identification, more modern techniques like HPLC or mass spectrometry are likely employed in current research for improved sensitivity and accuracy.

Q6: Is there any information available regarding the stability of this compound?

A6: While specific stability data for this compound is limited within the provided research, the development of a scintillation proximity assay suggests its compatibility with common solvents like dimethyl sulfoxide (DMSO) at concentrations up to 5% (v/v). [] This finding hints at potential stability under specific conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.